molecular formula C24H19N3O4S2 B10891572 5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate

5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate

Cat. No.: B10891572
M. Wt: 477.6 g/mol
InChI Key: NXHKPHNRFFOEQF-AFUMVMLFSA-N
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Description

5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with an aldehyde to form the benzothiazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzenethiol derivatives: These compounds share the benzothiazole core and exhibit similar chemical properties.

    Methoxyphenyl benzoates: Compounds with a methoxyphenyl group and benzoate ester, used in various applications.

Uniqueness

5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity .

Properties

Molecular Formula

C24H19N3O4S2

Molecular Weight

477.6 g/mol

IUPAC Name

[5-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C24H19N3O4S2/c1-30-19-12-11-16(13-20(19)31-23(29)17-7-3-2-4-8-17)14-25-27-22(28)15-32-24-26-18-9-5-6-10-21(18)33-24/h2-14H,15H2,1H3,(H,27,28)/b25-14+

InChI Key

NXHKPHNRFFOEQF-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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